molecular formula C24H25ClN2O3S B2887770 (4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(9H-xanthen-9-yl)methanone hydrochloride CAS No. 1351610-84-8

(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(9H-xanthen-9-yl)methanone hydrochloride

Cat. No.: B2887770
CAS No.: 1351610-84-8
M. Wt: 456.99
InChI Key: KFVBWPKBASORRH-UHFFFAOYSA-N
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Description

(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(9H-xanthen-9-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C24H25ClN2O3S and its molecular weight is 456.99. The purity is usually 95%.
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Scientific Research Applications

Potent Antagonists Discovery

A study led by Romero et al. (2012) discusses the synthesis and evaluation of small molecule antagonists of the G protein-coupled receptor NPBWR1 (GPR7), highlighting the process of identifying compounds with subnanomolar potencies. This research is significant for developing therapeutic agents targeting specific receptors involved in various physiological and pathological processes (Romero et al., 2012).

Synthesis of Xanthones

Johnson et al. (2010) reported on the CAN-mediated oxidations for the synthesis of xanthones and related products, showcasing a novel transformation that leads to the formation of specific xanthenes. This study provides insights into the chemical synthesis techniques that could be applied for the development of new compounds with potential applications in various fields, including materials science and pharmacology (Johnson et al., 2010).

Properties

IUPAC Name

[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]-(9H-xanthen-9-yl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3S.ClH/c27-19(22-10-5-15-30-22)16-25-11-13-26(14-12-25)24(28)23-17-6-1-3-8-20(17)29-21-9-4-2-7-18(21)23;/h1-10,15,19,23,27H,11-14,16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFVBWPKBASORRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(C2=CC=CS2)O)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.